Fmoc-DL-2-Fluoro-|A-alanine
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUPJYSXGGJUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid has several applications in scientific research:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its protected amino group.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industrial Applications: It is used in the production of various biochemical reagents and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but lacks the fluorine atom.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid: Contains an ethoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluoropropanoic acid imparts unique chemical properties, such as increased reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Fmoc-DL-2-Fluoro-α-alanine is a fluorinated amino acid that has garnered attention in medicinal chemistry and biochemistry due to its unique properties. This compound, characterized by the presence of a fluorine atom at the α-position, exhibits distinct biological activities, making it a valuable tool in various research and therapeutic applications. This article explores the biological activity of Fmoc-DL-2-Fluoro-α-alanine, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure:
Fmoc-DL-2-Fluoro-α-alanine is an α-amino acid derivative where the fluorine atom influences both its physical and chemical properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used to protect amino groups during peptide synthesis.
Synthesis Methods:
Recent advancements in asymmetric synthesis have facilitated the production of α-fluoroalkyl-α-amino acids, including Fmoc-DL-2-Fluoro-α-alanine. Various methods such as biotransformations using ω-transaminases have been employed to achieve high enantiomeric purity and yield .
The introduction of a fluorine atom into amino acids can enhance their biological activity by altering their interaction with biological targets. Studies indicate that fluorinated amino acids can serve as enzyme inhibitors or modulators, impacting metabolic pathways and cellular processes.
Antitumor Activity
Research has demonstrated that fluorinated amino acids exhibit significant antitumor properties. For instance, compounds similar to Fmoc-DL-2-Fluoro-α-alanine have shown potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that the compound may interfere with cancer cell proliferation through mechanisms involving nucleotide metabolism.
Case Studies
1. Anticancer Properties:
A study evaluating a series of fluorinated amino acids indicated that they could inhibit cell growth in various cancer cell lines. The mechanism was linked to the intracellular release of active metabolites that disrupt nucleotide synthesis .
2. Enzyme Inhibition:
Fluorinated amino acids have been explored as potential inhibitors for specific enzymes involved in metabolic pathways. The introduction of a fluorine atom can enhance binding affinity due to increased hydrophobic interactions and altered electronic properties.
Data Tables
| Property | Fmoc-DL-2-Fluoro-α-alanine |
|---|---|
| Molecular Formula | C12H14FNO4 |
| Molecular Weight | 241.24 g/mol |
| IC50 (L1210 cells) | Nanomolar range |
| Synthesis Method | Biotransformation |
Applications in Medicinal Chemistry
Fluorinated amino acids like Fmoc-DL-2-Fluoro-α-alanine are increasingly utilized in drug design and development due to their ability to mimic natural amino acids while providing enhanced stability against proteolysis. They serve as building blocks for peptides and proteins with improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
